Cas no 10368-47-5 (2,4,6-Triphenylnitrobenzene)

2,4,6-Triphenylnitrobenzene structure
2,4,6-Triphenylnitrobenzene structure
Product Name:2,4,6-Triphenylnitrobenzene
CAS No:10368-47-5
MF:C24H17NO2
MW:351.397286176682
MDL:MFCD00060090
CID:118562
PubChem ID:87576445
Update Time:2024-11-03

2,4,6-Triphenylnitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,1':3',1''-Terphenyl,2'-nitro-5'-phenyl-
    • 2,4,6-Triphenylnitrobenzene
    • 2-nitro-1,3,5-triphenylbenzene
    • 2'-Nitro-5'-phenyl-1,1':3',1''-terphenyl
    • BAS 00451621
    • RCL R247081
    • ST50730952
    • CS-0339724
    • 10368-47-5
    • DTXSID60389308
    • T0518
    • D92355
    • SCHEMBL9747267
    • AKOS000618762
    • FT-0706058
    • MFCD00060090
    • VCRVMYZAKLXTFQ-UHFFFAOYSA-N
    • MDL: MFCD00060090
    • Inchi: 1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
    • InChI Key: VCRVMYZAKLXTFQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=CC=1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 351.12600
  • Monoisotopic Mass: 351.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6.6
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.182
  • Melting Point: 145.0 to 148.0 deg-C
  • Boiling Point: 496.3°C at 760 mmHg
  • Flash Point: 220.5°C
  • Refractive Index: 1.636
  • PSA: 45.82000
  • LogP: 7.11900
  • Solubility: Not available

2,4,6-Triphenylnitrobenzene Security Information

2,4,6-Triphenylnitrobenzene Pricemore >>

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